2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a thiophene-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophene-Pyridine Moiety: The thiophene-pyridine moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a thiophene-pyridine boronic acid or halide.
Final Assembly: The final step involves the coupling of the benzamide core with the thiophene-pyridine moiety under suitable conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the thiophene and pyridine rings.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzamide core, while oxidation and reduction can modify the thiophene and pyridine rings.
Scientific Research Applications
2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors or light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings can facilitate binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-(pyridin-3-ylmethyl)benzamide
- 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)phenyl)methyl)benzamide
- 2-chloro-4-fluoro-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
The uniqueness of 2-chloro-4-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide lies in its specific substitution pattern and the presence of both thiophene and pyridine rings. This combination can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-15-7-13(19)3-4-14(15)17(22)21-9-11-6-12(10-20-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBZQQLOGWCBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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